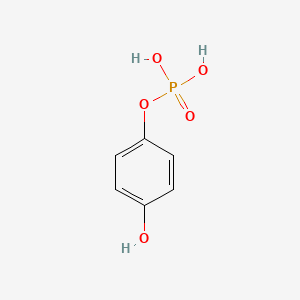

4-Hydroxyphenyl dihydrogen phosphate

Vue d'ensemble

Description

4-Hydroxyphenyl dihydrogen phosphate is an organic compound with the molecular formula C6H7O5P. It is also known as 1,4-Benzenediol, mono(dihydrogen phosphate). This compound is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further bonded to a dihydrogen phosphate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl dihydrogen phosphate typically involves the phosphorylation of hydroquinone. One common method is the reaction of hydroquinone with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of high-purity reactants, precise temperature control, and efficient mixing to ensure a high yield of the product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxyphenyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinone derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development:

4-HPDP is utilized in the synthesis of various pharmaceutical compounds. Its phosphate group enhances solubility and bioavailability, making it a valuable intermediate in drug formulation. For instance, it can be involved in the development of prodrugs that improve the therapeutic efficacy of existing medications.

2. Enzyme Inhibition:

Research indicates that 4-HPDP may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be exploited in the treatment of diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .

3. Antioxidant Properties:

The compound exhibits antioxidant characteristics, potentially protecting cells from oxidative stress. This application is particularly relevant in developing treatments for neurodegenerative diseases, where oxidative damage plays a significant role .

Biochemical Applications

1. Bioconjugation:

4-HPDP is used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is vital in creating targeted drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of treatments .

2. Research Tool:

In biochemical research, 4-HPDP serves as a substrate for studying phosphatase enzymes. Its ability to undergo hydrolysis under enzymatic action allows researchers to investigate enzyme kinetics and mechanisms .

Material Science Applications

1. Polymer Chemistry:

In material science, 4-HPDP is explored for its potential use in developing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .

2. Coatings and Adhesives:

The compound's chemical properties make it suitable for formulating coatings and adhesives that require specific adhesion characteristics or resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Enhanced solubility and bioavailability |

| Enzyme inhibition | Potential treatment for metabolic disorders | |

| Antioxidant properties | Protection against oxidative stress | |

| Biochemistry | Bioconjugation | Targeted drug delivery |

| Research tool for phosphatase studies | Insights into enzyme kinetics | |

| Material Science | Polymer chemistry | Improved mechanical properties |

| Coatings and adhesives | Enhanced adhesion characteristics |

Case Studies

Case Study 1: Antioxidant Activity in Neurodegeneration

A study investigated the antioxidant effects of 4-HPDP on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of a specific phosphatase by 4-HPDP, revealing insights into its binding affinity and kinetic parameters. The findings contribute to understanding how 4-HPDP can modulate metabolic pathways relevant to disease states .

Mécanisme D'action

The mechanism of action of 4-Hydroxyphenyl dihydrogen phosphate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxyphenyl diphenyl phosphate

- Hydroquinone phosphate

- Benzene-1,4-diol monophosphate

Uniqueness

4-Hydroxyphenyl dihydrogen phosphate is unique due to its specific combination of a hydroxy group and a dihydrogen phosphate group attached to a phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

4-Hydroxyphenyl dihydrogen phosphate, a phosphoric acid derivative, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antidiabetic, and DNA interaction properties.

This compound is characterized by its molecular weight of approximately 259.12 Da. It belongs to the class of inorganic non-metal phosphates, which are essential in various biological processes, including cellular metabolism and signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with phosphoric acid. Characterization techniques such as IR spectroscopy and NMR have been employed to confirm the structure of synthesized compounds. For example, significant IR absorption bands associated with hydroxyl (O-H) and phosphate (P=O) groups were observed, indicating successful synthesis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. In vitro tests showed significant inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

| Micrococcus luteus | 50 |

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. It demonstrated potent inhibition of α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The percentage inhibition was found to be 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations .

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

DNA Interaction Studies

Interaction studies with human DNA revealed that this compound can intercalate within the DNA structure, potentially leading to anticancer activities. Spectroscopic analyses indicated changes in absorbance patterns consistent with DNA binding, suggesting that this compound may influence genetic material stability and function .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various synthesized compounds including this compound found that it significantly inhibited bacterial growth in a concentration-dependent manner.

- Antidiabetic Synergy : In a comparative study involving multiple antidiabetic compounds, it was noted that the presence of this phosphate compound enhanced the overall antidiabetic effect when combined with other agents, highlighting its potential role in multi-target drug formulations .

Propriétés

IUPAC Name |

(4-hydroxyphenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNQQCBTEWYZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240195 | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-75-0 | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.